1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a chemical compound characterized by its bromo and fluoro substituents on the phenyl ring and a dihydropyrimidine core with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a bromo-fluoro-substituted phenyl boronic acid with a dihydropyrimidine derivative under palladium-catalyzed conditions.
Nucleophilic Substitution Reaction: The thiol group can be introduced by reacting a dihydropyrimidine derivative with a suitable thiolating agent.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of catalysts, solvents, and reaction conditions is tailored to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The dihydropyrimidine ring can undergo reduction to form a pyrimidinone derivative.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Pyrimidinones: Resulting from the reduction of the dihydropyrimidine ring.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of bromo-fluoro-substituted phenyl groups with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but lacks the dihydropyrimidine core.
4-Bromo-2-fluorobiphenyl: Contains a biphenyl core instead of a dihydropyrimidine ring.
Uniqueness: 1-(4-Bromo-2-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is unique due to its combination of bromo and fluoro substituents on the phenyl ring and the presence of the dihydropyrimidine core with a thiol group. This combination provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2S/c1-12(2)5-6-16(11(17)15-12)10-4-3-8(13)7-9(10)14/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFOSUSPBBJQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)Br)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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